molecular formula C11H10N2O5 B4397839 Methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate

Methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate

Cat. No.: B4397839
M. Wt: 250.21 g/mol
InChI Key: VJNHLBKRLZRYCT-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate is an organic compound that features a furan ring, a pyrazole ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate typically involves the esterification of furan-2-carboxylic acid with methanol, followed by a series of reactions to introduce the pyrazole ring and additional functional groups. Common reagents used in these reactions include methanol, hydrochloric acid, and zinc chloride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include furan derivatives, alcohols, and substituted pyrazoles.

Scientific Research Applications

Methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are currently under investigation and may provide insights into the compound’s therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 5-(furan-2-carbonyloxy)-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-13-9(6-7(12-13)10(14)16-2)18-11(15)8-4-3-5-17-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNHLBKRLZRYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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